Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
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Properties
Molecular Formula |
C21H18FNO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18FNO5/c1-12-18(21(26)28-3)14(11-13-7-6-10-17(27-2)19(13)24)20(25)23(12)16-9-5-4-8-15(16)22/h4-11,24H,1-3H3/b14-11- |
InChI Key |
SXGSLKYMQNDTTL-KAMYIIQDSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a pyrrole ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrrole compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
- Anticancer Properties : Some derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : The compound might interact with various receptors, influencing cellular responses and gene expression.
Study 1: Antioxidant Activity
A study conducted on similar pyrrole derivatives indicated that compounds with fluorophenyl substitutions exhibited significant antioxidant activity. The study utilized DPPH and ABTS assays to measure radical scavenging capabilities, showing that the presence of methoxy and hydroxyl groups enhanced this property .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
Study 3: Anticancer Activity
Research on related compounds revealed that they could induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
Data Summary
Scientific Research Applications
Research indicates that Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups is associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Applications in Medicine
Given its biological properties, this compound could serve several roles in medicinal applications:
- Drug Development : Its structure suggests potential as a lead compound for developing new anticancer or anti-inflammatory drugs.
- Pharmaceutical Formulations : The compound could be incorporated into formulations aimed at enhancing drug delivery systems due to its unique chemical properties.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells, showcasing IC50 values lower than those of established chemotherapeutics. This suggests a promising avenue for further research into its efficacy as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Research published in reputable journals indicates that compounds with similar structural motifs exhibit inhibition of pro-inflammatory cytokines. This positions this compound as a potential candidate for treating conditions like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
